Acid, Clodronic
Description
Historical Context of Diphosphonate Research and Clodronic Acid's Emergence
The journey to understanding and utilizing compounds like clodronic acid began with fundamental research into inorganic pyrophosphates. researchgate.netnih.gov Initially synthesized in the 19th century, the therapeutic potential of their more stable analogues, bisphosphonates (formerly known as diphosphonates), was not explored until the 1960s. nih.govaacrjournals.org Researchers were intrigued by the ability of pyrophosphate to inhibit calcium phosphate (B84403) precipitation and dissolution, suggesting a role in regulating biological mineralization. nih.gov This led to the investigation of bisphosphonates, which are structurally similar to pyrophosphate but possess a P-C-P bond instead of a P-O-P bond, making them resistant to enzymatic breakdown. nih.gov
Early industrial applications of bisphosphonates included their use as anti-scaling and anti-corrosive agents. aacrjournals.org The transition to medical research was spurred by the observation that these compounds could bind to hydroxyapatite (B223615) crystals in bone, potentially inhibiting bone resorption. researchgate.netaacrjournals.org The first clinical application of a bisphosphonate, etidronate disodium, occurred in 1968. aacrjournals.orgrupress.org Following this, the first generation of bisphosphonates, which included clodronic acid and etidronic acid, were introduced in the 1970s and 1980s. aacrjournals.org These early bisphosphonates were characterized by their relatively simple molecular structures. aacrjournals.org
Clodronic Acid within the Non-Nitrogenous Bisphosphonate Class: A Research Perspective
Bisphosphonates are broadly categorized into two classes based on their chemical structure and mechanism of action: non-nitrogenous and nitrogen-containing bisphosphonates. nih.govmdpi.comnih.gov Clodronic acid, along with etidronate and tiludronate, belongs to the first generation of non-nitrogenous bisphosphonates. mdpi.comnih.gov The key structural feature distinguishing this class is the absence of a nitrogen atom in the side chain (R² position). plos.org
From a research perspective, the mechanism of action of non-nitrogenous bisphosphonates is fundamentally different from their nitrogen-containing counterparts. nih.govnih.gov The primary mechanism involves the intracellular metabolism of these compounds into non-hydrolyzable analogues of adenosine (B11128) triphosphate (ATP). nih.govaacrjournals.orgnih.gov Once internalized by osteoclasts, the cells responsible for bone resorption, clodronic acid is converted into a cytotoxic ATP analog, specifically adenosine 5'-(β,γ-dichloromethylene) triphosphate (AppCCl₂p). nih.govaacrjournals.orgnih.gov This toxic metabolite is thought to interfere with mitochondrial function and other ATP-dependent cellular processes, ultimately leading to the induction of apoptosis (programmed cell death) in osteoclasts. nih.govplos.org This contrasts with the more potent nitrogen-containing bisphosphonates, which act by inhibiting the farnesyl pyrophosphate synthase (FPPS) enzyme in the mevalonate (B85504) pathway. nih.govmdpi.com
Fundamental Research Questions Pertaining to Clodronic Acid's Biological Interactions
The unique properties of clodronic acid have prompted a range of fundamental research questions aimed at elucidating its broader biological effects beyond bone resorption.
A primary area of investigation has been to understand the precise molecular events leading to apoptosis in target cells. Key questions included:
How is clodronic acid metabolized intracellularly to form a toxic ATP analog? researchgate.netaacrjournals.org
What are the specific downstream cellular targets of this ATP analog? nih.govaacrjournals.org
Is the induction of apoptosis the sole mechanism responsible for its effects, and can this process be modulated? nih.govaacrjournals.org
The observation that clodronic acid affects macrophages, which are ontogenetically related to osteoclasts, opened another significant line of inquiry. nih.gov This led to the widespread use of clodronate-containing liposomes as a research tool for macrophage depletion in vivo and in vitro. rupress.orgresearchgate.netnih.gov This spurred further research questions:
How does the encapsulation of clodronic acid in liposomes facilitate its targeted delivery to and depletion of phagocytic cells like macrophages? nih.govrupress.org
What are the functional consequences of macrophage depletion in various physiological and pathological models, such as inflammation, immune responses, and tissue injury? mdpi.comresearchgate.net
Does clodronic acid affect other immune cells, such as neutrophils, and what are the mechanistic underpinnings of these interactions? rupress.orgresearchgate.net
More recently, research has focused on the anti-inflammatory and analgesic properties of clodronic acid, which appear to be distinct from its effects on bone metabolism. researcher.lifeecronicon.netresearchgate.net This has raised new questions:
What are the molecular pathways through which clodronic acid exerts its anti-inflammatory effects, such as the modulation of cytokines and the hydrogen sulfide (B99878) (H₂S) pathway? researcher.life
How does clodronic acid influence pain signaling, for instance, by inhibiting vesicular nucleotide transporters (VNUT)? ecronicon.netguidetopharmacology.org
Can the biological interactions of clodronic acid be harnessed for therapeutic applications beyond bone diseases, such as in osteoarthritis or fibromyalgia? mdpi.comresearchgate.netecronicon.net
These research questions have driven numerous studies, leading to a deeper understanding of the multifaceted biological activities of clodronic acid.
Structure
2D Structure
3D Structure of Parent
Properties
Molecular Formula |
CH12Cl2Na2O10P2 |
|---|---|
Molecular Weight |
362.93 g/mol |
InChI |
InChI=1S/CH4Cl2O6P2.2Na.4H2O/c2-1(3,10(4,5)6)11(7,8)9;;;;;;/h(H2,4,5,6)(H2,7,8,9);;;4*1H2 |
InChI Key |
MBJMCOJMDMARNB-UHFFFAOYSA-N |
SMILES |
C(P(=O)(O)O)(P(=O)(O)O)(Cl)Cl.O.O.O.O.[Na].[Na] |
Canonical SMILES |
C(P(=O)(O)O)(P(=O)(O)O)(Cl)Cl.O.O.O.O.[Na].[Na] |
Synonyms |
Acid, Clodronic Acid, Dichloromethanediphosphonic Biphosphonate, Dichloromethylene Bonefos Cl2MDP Clodronate Clodronate Disodium Clodronate Sodium Clodronic Acid Dichloromethane Diphosphonate Dichloromethanediphosphonate Dichloromethanediphosphonic Acid Dichloromethylene Biphosphonate Dichloromethylene Diphosphonate Dichloromethylenebisphosphonate Diphosphonate, Dichloromethane Diphosphonate, Dichloromethylene Disodium, Clodronate Sodium, Clodronate |
Origin of Product |
United States |
Molecular and Cellular Mechanisms of Clodronic Acid Action
Cellular Uptake and Intracellular Localization Pathways of Clodronic Acid
The cellular uptake of clodronic acid is a critical first step in its mechanism of action. Due to its hydrophilic nature, free clodronic acid cannot easily pass through the lipid bilayer of cell membranes. atsjournals.org Its entry into cells, particularly phagocytic cells like macrophages and osteoclasts, is significantly enhanced when encapsulated in liposomes. atsjournals.org Phagocytic cells readily engulf these liposomes, a process known as phagocytosis. Once inside the cell within a phagosome, the liposome (B1194612) is broken down, releasing clodronic acid into the cytoplasm.
Studies have also shown that some non-phagocytic cells can internalize clodronic acid, albeit to a much lesser extent, possibly through fluid-phase endocytosis (pinocytosis). nih.govt3db.canih.gov For instance, research on Caco-2 cells, a line of human epithelial colorectal adenocarcinoma cells, demonstrated a very low uptake of clodronate, accounting for only about 0.04% of the total available drug. nih.gov This limited uptake by non-phagocytic cells is a key factor in its selective action against macrophages and osteoclasts. nih.gov The efficiency of uptake can be influenced by the cell type and the formulation of the clodronic acid. nih.govacs.org
Metabolic Conversion of Clodronic Acid to ATP Analogs (e.g., AppCCl2p)
Once inside the cell, clodronic acid undergoes a crucial metabolic conversion. It is mistaken for pyrophosphate by aminoacyl-tRNA synthetases, a family of enzymes essential for protein synthesis. researchgate.netresearchgate.net These enzymes catalyze the incorporation of clodronate into a newly formed ATP molecule, resulting in the creation of a non-hydrolyzable ATP analog, adenosine-5'-[β,γ-dichloromethylene]triphosphate (AppCCl2p). nih.govresearchgate.netnih.govjst.go.jp
This metabolic process is unique to non-nitrogen-containing bisphosphonates like clodronate. nih.govresearchgate.net Studies using RAW 264 macrophages have shown that a significant portion—30-55%—of the internalized clodronate is converted into AppCCl2p. nih.gov This metabolite then accumulates to high concentrations within the cell, particularly during the initial 12 hours of exposure, serving as the primary active molecule responsible for the subsequent cytotoxic effects. nih.gov
Inhibition of Mitochondrial Adenine (B156593) Nucleotide Translocase and Cellular Energy Metabolism
The primary intracellular target of the clodronate metabolite, AppCCl2p, is the mitochondrial adenine nucleotide translocase (ANT). nih.govnih.govresearchgate.net ANT is a vital protein located in the inner mitochondrial membrane responsible for the exchange of ATP synthesized within the mitochondria for ADP from the cytoplasm. e-dmj.org
AppCCl2p acts as a competitive inhibitor of ANT, effectively blocking this crucial transport process. nih.govnih.gov This inhibition disrupts the cell's energy balance by preventing the export of mitochondrial ATP to the cytosol and the import of ADP into the mitochondria for further ATP production. nih.gove-dmj.org
Role in Inducing Cellular Apoptosis via Energy Depletion
The severe disruption of cellular energy metabolism ultimately triggers apoptosis, or programmed cell death. researchgate.netd-nb.infonih.gov The depletion of cellular energy reserves is a powerful pro-apoptotic signal. The inhibition of ANT by AppCCl2p leads to a collapse of the mitochondrial membrane potential, a key event in the initiation of the apoptotic cascade. nih.govresearchgate.net This mitochondrial dysfunction, coupled with the accumulation of the toxic AppCCl2p metabolite, activates the intrinsic apoptotic pathway, leading to the demise of the cell. nih.govresearchgate.netnih.gov This mechanism is considered the primary route through which clodronate exerts its cytotoxic effects on target cells like osteoclasts and macrophages. nih.govnih.govaacrjournals.org
Interactions with Specific Cellular Enzymes and Proteins (e.g., Aminoacyl-tRNA synthetase, Protein-tyrosine-phosphatase, Vesicular Nucleotide Transporter (VNUT))
Beyond its central mechanism involving ANT, clodronic acid and its metabolite interact with other cellular components.
Aminoacyl-tRNA synthetase: As previously mentioned, these enzymes are directly involved in the metabolic activation of clodronate. researchgate.net They mistakenly recognize clodronate as pyrophosphate and incorporate it into an ATP analog, AppCCl2p. researchgate.net This interaction is the pivotal step that transforms the inactive prodrug into its cytotoxic form.
Protein-tyrosine-phosphatase: Clodronic acid, like other bisphosphonates, has been shown to bind to protein-tyrosine-phosphatases. nih.govt3db.canih.gov These enzymes are crucial regulators of various signal transduction pathways. While the precise functional consequences of this binding are less defined than the effects on ANT, it suggests a broader potential for clodronic acid to modulate cellular signaling.
Vesicular Nucleotide Transporter (VNUT): Recent research has identified the vesicular nucleotide transporter (VNUT), also known as SLC17A9, as a significant target of clodronic acid. pnas.orgfrontiersin.orgresearchgate.net VNUT is responsible for loading ATP into secretory vesicles, a key process in purinergic signaling. frontiersin.orgresearchgate.netguidetopharmacology.org Clodronate has been demonstrated to be a potent inhibitor of VNUT, acting as an allosteric modulator that competes with chloride ions. pnas.org This inhibition occurs at nanomolar concentrations (IC50 of 15.6 nM) and is highly selective, with little to no effect on other vesicular neurotransmitter transporters. pnas.org By blocking VNUT, clodronate can suppress the vesicular storage and subsequent release of ATP, thereby modulating purinergic chemical transmission, which has implications for inflammation and pain signaling. pnas.orgfrontiersin.orgnih.gov
Clodronic Acid's Modulatory Effects on Cell Signaling Pathways
One area of investigation is its influence on inflammatory signaling. Studies have shown that clodronate can suppress the secretion of pro-inflammatory cytokines such as IL-1, IL-6, and TNF-α. nih.govnih.govresearchgate.net This anti-inflammatory effect may be linked to its ability to modulate the hydrogen sulfide (B99878) (H2S) pathway. nih.govresearchgate.net In fibroblast-like synoviocytes, clodronate was found to rescue the TNF-α-induced reduction in H2S biosynthesis, suggesting an interaction with this signaling pathway to control inflammation. nih.govresearchgate.net
Furthermore, clodronate has been observed to influence calcium signaling. In certain thyroid cancer cell lines, clodronate treatment led to a transient increase in cytosolic Ca2+, which may be linked to its growth-inhibitory effects. iiarjournals.org
The inhibition of VNUT by clodronate also represents a significant modulation of purinergic signaling. nih.gov By reducing the release of extracellular ATP, a key signaling molecule, clodronate can dampen inflammatory and pain responses mediated by purinergic receptors. nih.gov Additionally, the metabolite AppCCl2p, when released extracellularly, can bind to purinergic receptors, potentially leading to anabolic effects in tissues like articular cartilage. nih.gov
Mechanisms of Osteoclast Inhibition by Clodronic Acid
Clodronic acid interferes with osteoclast activity through both direct and indirect mechanisms, ultimately leading to a reduction in bone breakdown.
Clodronic acid directly impacts the viability and fundamental functions of mature osteoclasts. bccancer.bc.ca Upon release from the bone matrix during resorption, clodronic acid is internalized by osteoclasts. Inside the cell, it is metabolized into a non-hydrolyzable ATP analog, adenosine-5'-[β,γ-dichloromethylene]triphosphate (AppCCl₂p). nih.govpatsnap.com This metabolite competitively inhibits the mitochondrial ADP/ATP translocase, a crucial enzyme for cellular energy supply. nih.gov The disruption of ATP-dependent processes leads to osteoclast apoptosis (programmed cell death). patsnap.comaacrjournals.org
Key direct effects of clodronic acid on osteoclasts include:
Induction of Apoptosis: The accumulation of the toxic ATP metabolite, AppCCl₂p, is a primary driver of osteoclast apoptosis. aacrjournals.org Studies have shown a time-dependent increase in the number of apoptotic osteoclasts when cultured on clodronate-coated surfaces. researchgate.net
Disruption of Cytoskeleton: Clodronic acid causes the disassembly of the osteoclast cytoskeleton, particularly the actin rings and ruffled borders that are essential for attachment to the bone surface and resorption. This leads to the detachment of osteoclasts from the bone. drugbank.com
Inhibition of ATP-Dependent Enzymes: By mimicking ATP, AppCCl₂p can inhibit various ATP-dependent enzymes within the osteoclast, further disrupting cellular function. drugbank.com
Table 1: Research Findings on Direct Effects of Clodronic Acid on Osteoclasts
| Finding | Experimental Model | Key Outcome | Reference |
|---|---|---|---|
| Inhibition of mitochondrial ADP/ATP translocase | Isolated mitochondria | Competitive inhibition with an IC₅₀ of 1.5 μM | |
| Induction of apoptosis | Osteoclasts on clodronate-coated bone slices | Time-dependent increase in apoptotic osteoclasts | researchgate.net |
| Disruption of cytoskeletal structures | Ultrastructural studies | Detachment from bone surface and degradation of Golgi apparatus within 24 hours | |
| Reduction in ATP production | Human osteoclasts | 82% reduction within 6 hours |
In addition to its direct effects on mature osteoclasts, clodronic acid also suppresses the formation of new osteoclasts and their bone-resorbing activity.
The suppression of resorptive activity is a direct consequence of the effects on osteoclast viability and function. By inducing apoptosis and disrupting the cellular machinery required for bone breakdown, clodronic acid effectively diminishes the capacity of osteoclasts to resorb bone. aacrjournals.org
Table 2: Research Findings on Clodronic Acid's Suppression of Osteoclast Differentiation
| Finding | Experimental Model | Key Outcome | Reference |
|---|---|---|---|
| Inhibition of osteoclast-like cell formation | Long-term human marrow cultures | Inhibition at 10⁻⁸ M, complete suppression at 10⁻⁵ M | |
| Reduction of RANKL-induced differentiation | Rat monocytic precursors | 78% reduction in differentiation into mature osteoclasts | |
| Inhibition of preosteoclastic cell differentiation | Long-term bone marrow cultures | Inhibited differentiation into mature osteoclasts without inhibiting precursor proliferation | nih.gov |
Influence on Macrophage Function and Inflammatory Pathways (Preclinical Research Context)
In preclinical studies, clodronic acid has demonstrated significant effects on macrophage function and inflammatory pathways, largely through its ability to induce apoptosis in these phagocytic cells. rupress.orgmdpi.com When encapsulated in liposomes, clodronate is efficiently taken up by macrophages, leading to their depletion. mdpi.comnih.gov This "liposome-mediated macrophage suicide" technique has been widely used to investigate the role of macrophages in various pathological conditions. mdpi.com
The depletion of macrophages by clodronate has been shown to have anti-inflammatory effects. nih.gov For instance, in animal models of arthritis, clodronate administration reduced inflammation and the production of inflammatory mediators. nih.gov Preclinical research suggests that clodronate can suppress the production of pro-inflammatory cytokines such as Interleukin-1 (IL-1), Interleukin-6 (IL-6), and Tumor Necrosis Factor-alpha (TNF-α). researchgate.netpnas.org
Furthermore, recent in vitro studies suggest that clodronic acid's anti-inflammatory properties may involve the modulation of the hydrogen sulfide (H₂S) pathway. researchgate.net In fibroblast-like synoviocytes, clodronate was found to rescue the TNF-α-induced reduction in H₂S biosynthesis and suppress the expression of inflammatory markers. researchgate.net
Table 3: Preclinical Research on Clodronic Acid's Influence on Macrophages and Inflammation
| Finding | Experimental Model | Key Outcome | Reference |
|---|---|---|---|
| Macrophage depletion | In vivo (rats and rabbits) | Reduced number of blood monocytes and macrophage infiltration in injured arteries | nih.gov |
| Inhibition of inflammatory mediator release | In vivo | Reduced blood levels of TNF-α and IL-6 | pnas.org |
| Suppression of inflammatory markers | In vitro (fibroblast-like synoviocytes) | Suppressed TNF-α-induced IL-1, IL-6, MCP-1, and RANTES | researchgate.net |
| Modulation of H₂S pathway | In vitro (fibroblast-like synoviocytes) | Rescued TNF-α-induced reduction in H₂S biosynthesis | researchgate.net |
Preclinical Investigations of Clodronic Acid in Experimental Models
In Vitro Cell Culture Models for Studying Clodronic Acid's Effects
In vitro models have been instrumental in dissecting the molecular pathways through which clodronic acid exerts its effects. These studies have provided foundational knowledge on its interactions with specific cell types.
Clodronic acid's primary therapeutic action is the inhibition of osteoclast-mediated bone resorption. bioscientifica.com In vitro studies have demonstrated that clodronate affects both the formation and function of osteoclasts. In long-term bone marrow cultures, clodronate has been shown to inhibit the differentiation of preosteoclastic cells into mature osteoclasts. nih.gov Furthermore, it has a direct impact on mature osteoclasts, inducing apoptosis. nih.gov The mechanism underlying this effect involves the intracellular metabolization of clodronate into a non-hydrolyzable ATP analog, adenosine (B11128) 5'-(β,γ-dichloromethylene) triphosphate (AppCCl2p). nih.govcaymanchem.com This metabolite is believed to be cytotoxic, leading to a reduction in intracellular ATP levels and subsequent cell death. nih.gov
Studies using mouse bone marrow-derived osteoclast precursor cells have shown that clodronate-containing liposomes lead to a dose-dependent decrease in the number of osteoclasts formed. oup.com This was correlated with a significant reduction in the release of tartrate-resistant acid phosphatase (TRAP) 5b, a marker of osteoclast activity. oup.com In co-cultures of osteoclasts and osteoblasts on silk-hydroxyapatite films, clodronate-loaded films significantly decreased the metabolic activity of osteoclasts over a 12-week period. nih.gov
Table 1: Effect of Clodronic Acid on Osteoclast Activity and Formation
| Experimental Model | Clodronate Concentration | Key Findings | Reference |
|---|---|---|---|
| Mouse calvaria organ culture | 100 μM | Reduced number and function of osteoclasts, not rescued by mevalonate (B85504). | pnas.org |
| Mouse bone marrow-derived osteoclast precursor cells | Dose-dependent | Decreased number of osteoclasts and TRAP 5b activity. | oup.com |
| Human preosteoclastic (FLG 29.1) and osteoclast-like (HOC) cells | Not specified | Inhibited proliferation and differentiation, induced apoptosis. | nih.gov |
| THP-1 derived osteoclasts on silk-hydroxyapatite films | 119 µg/film | Metabolic activity reduced to <10% of control by week 12. | nih.gov |
Macrophages, which share a common lineage with osteoclasts, are also a primary target of clodronic acid, particularly when delivered via liposomes. caymanchem.com Free clodronate has poor cell membrane permeability, but liposome (B1194612) encapsulation facilitates its phagocytosis by macrophages, leading to high intracellular concentrations. nih.gov This results in the accumulation of the cytotoxic ATP analog, AppCCl2p, which induces apoptosis. nih.gov
Table 2: Cytotoxicity of Clodronic Acid in Macrophage Cell Lines
| Cell Line | Compound | IC50 | Key Findings | Reference |
|---|---|---|---|---|
| Murine Peritoneal Macrophages | Clodrolip | 2.8 mM | Concentration-dependent cytotoxicity. | nih.gov |
| J774 Macrophages | BSA-Clodronate Liposomes | 200 µM (after 3h) | Highly toxic, 15.5 times more effective than conventional liposomes after 24h. | semanticscholar.org |
| RAW 264 Macrophages | Clodronate | Not specified | Metabolized to AppCCl2p, inhibiting cytokine secretion. | nih.gov |
The direct effects of clodronic acid on cancer cells have been investigated in various cell lines, revealing antiproliferative and pro-apoptotic activities.
Adrenocortical Cancer: In the human adrenocortical cancer cell line NCI-H295, clodronate exhibited a dose-dependent antiproliferative effect. bioscientifica.comnih.gov At a concentration of 1000 μM, clodronate reduced cell viability to 53% of untreated control cells. bioscientifica.comnih.gov This effect was associated with both apoptotic and necrotic cell death. bioscientifica.comnih.gov Uniquely, clodronate was also found to specifically impair steroidogenesis by inhibiting the activity of adrenal 21-hydroxylase (P450c21). bioscientifica.comnih.gov
Thyroid Cancer: Clodronate has been shown to decrease the growth of various thyroid cancer cell lines (ARO, SW579, WRO, and TT) in a dose-dependent manner, with a more pronounced effect on slower-growing cells. iiarjournals.org In slow-growing SW579 cells, clodronate induced a transient increase in cytosolic Ca2+, suggesting a potential correlation between Ca2+ signaling and growth inhibition. iiarjournals.org In CG3 thyroid carcinoma cells, clodronate induced apoptosis, an effect that was linked to the P2 purinergic receptor signaling pathway. researchgate.net
Breast Cancer: Studies on human breast cancer cell lines, including MCF-7, T47D, and MDA-MB-231, have demonstrated that clodronate can induce a nonreversible, time- and dose-dependent inhibition of growth. nih.gov The effect was more pronounced in MCF-7 and T47D cells compared to the MDA-MB-231 cell line. nih.gov The mode of cell death varied, with clodronate inducing apoptosis in MCF-7 cells and necrosis in T47D cells. nih.gov
Prostate Cancer: The in vitro effects of clodronate on prostate cancer cell lines appear to be less potent compared to nitrogen-containing bisphosphonates. aacrjournals.orgtandfonline.com While some studies have shown that bisphosphonates can reduce the growth of PC3, DU145, and LNCaP cells, the effects of clodronate specifically are often less dramatic than those of compounds like zoledronic acid. aacrjournals.orgtandfonline.com
Table 3: Effect of Clodronic Acid on Cancer Cell Viability
| Cancer Type | Cell Line | Clodronate Concentration | Effect on Cell Viability (% of Control) | Reference |
|---|---|---|---|---|
| Adrenocortical Carcinoma | NCI-H295 | 500 μM | 76 ± 6% | bioscientifica.comnih.gov |
| Adrenocortical Carcinoma | NCI-H295 | 1000 μM | 53 ± 2% | bioscientifica.comnih.gov |
| Thyroid Carcinoma (Slow-growing) | SW579 | 2 mM (3 days) | ~40% | iiarjournals.org |
| Thyroid Carcinoma (Fast-growing) | ARO | 2 mM (3 days) | ~80% | iiarjournals.org |
| Breast Carcinoma | MCF-7, T47D | Dose-dependent | Growth inhibition, apoptosis (MCF-7), necrosis (T47D). | nih.gov |
The effects of clodronic acid on osteoblasts, the bone-forming cells, are complex and appear to be concentration-dependent. Some studies suggest a stimulatory role in osteoblast differentiation. For instance, at a concentration of 10⁻⁵ M, clodronate was found to increase alkaline phosphatase (ALP) activity in both MC3T3-E1 (osteoblast-like) and ST2 (pluripotent mesenchymal) cells. nih.gov This was attributed to an increase in the number of ALP-positive cells, which were capable of mineralization. nih.gov
Conversely, other research indicates that clodronate can impair osteoblast function. One study using primary human osteoblasts and MG-63 osteosarcoma cells found that low doses of clodronate (10⁻⁹ M to 10⁻⁵ M) reduced the gene expression of key differentiation markers, including RUNX-2, Type I Collagen (Col-I), osterix (OSX), and osteocalcin (B1147995) (OSC). medsci.org Another study reported that clodronate increased the proliferation of MG63 osteoblast-like cells but decreased their differentiation capacity, as evidenced by reduced ALP activity and calcium deposition. tandfonline.com In a 12-week co-culture study, osteoblast metabolic activity was not significantly reduced by clodronate-loaded films. nih.gov These seemingly contradictory findings highlight the multifaceted interaction of clodronate with osteoblast physiology. jci.org
The cellular slime mold Dictyostelium discoideum has served as a valuable, simple model organism for studying the mechanism of action of bisphosphonates. jci.org These amoebae internalize bisphosphonates through pinocytosis (fluid-phase endocytosis). nih.gov Studies have shown that clodronate efficiently inhibits the growth of Dictyostelium discoideum amoebae. researchgate.net The mechanism of toxicity mirrors that seen in mammalian cells, involving the intracellular formation of ATP analogs. caymanchem.com The demonstration that preventing pinocytosis makes the amoebae resistant to clodronate's growth-inhibitory effects provided strong evidence that bisphosphonates must be internalized to exert their effects. nih.gov This model has been crucial in confirming that clodronate's target is intracellular. nih.gov
Ex Vivo Bone Organ Culture Systems
Ex vivo bone organ culture systems provide an intermediate level of complexity between in vitro cell cultures and in vivo animal models, allowing for the study of cellular interactions within a three-dimensional tissue architecture.
In cultured rat calvariae, clodronate has been shown to stimulate the expression of osteoblast differentiation markers like alkaline phosphatase and osteocalcin, while simultaneously decreasing the expression of the osteoclast marker tartrate-resistant acid phosphatase. nih.gov This suggests a dual effect of promoting bone formation while inhibiting resorption.
Studies using fetal mouse metatarsal bones, which contain early osteoclast precursors but not yet a mineralized matrix, have shown that a short treatment with clodronate can dose-dependently inhibit subsequent bone resorption. oncotarget.com Similarly, in a mouse calvaria model where bone resorption is stimulated by parathyroid hormone, clodronate (at 100 μM) caused a significant reduction in both osteoclast number and bone resorption. pnas.org This inhibitory effect was not reversed by the addition of mevalonate, which contrasts with the effects of nitrogen-containing bisphosphonates and further supports a different mechanism of action for clodronate. pnas.org
In Vivo Animal Models for Skeletal Research
Preclinical evaluation of clodronic acid's effects on the skeleton has been extensively carried out using various in vivo animal models. These models are crucial for understanding the compound's mechanism of action on bone cells and tissue dynamics under both normal and pathological conditions. Rodents, particularly rats and mice, are the most common subjects in skeletal research due to their well-characterized physiology and the availability of genetic models. nih.govismni.org However, larger animal models, such as sheep, have also been employed to investigate skeletal effects in a context that may more closely mimic human physiology in certain aspects. plos.orgnih.gov
Rodent models have been instrumental in elucidating the role of clodronic acid in the regulation of normal bone remodeling and the maintenance of skeletal homeostasis. Studies often utilize liposomal formulations of clodronate to specifically target and deplete phagocytic cells, such as osteoclasts and macrophages, which are key players in bone turnover.
In a notable murine model, the targeted depletion of mature phagocytic macrophages using clodronate liposomes resulted in an unexpected increase in trabecular bone mass. pnas.orgnih.gov This intervention also enhanced the bone-building (anabolic) effects of parathyroid hormone (PTH). pnas.orgnih.govpnas.org The mechanism appears to involve an increase in the clearance of apoptotic cells (efferocytosis) and a shift in the bone marrow environment towards a more osteogenic state. nih.govpnas.org This was evidenced by increased expression of genes associated with bone formation, such as Wnt3a and Wnt10b. nih.govpnas.org
Further investigations in rats with high bone turnover induced by a low-calcium diet showed that clodronic acid not only suppressed the expected decrease in bone mineral density (BMD) but also stimulated the bone formation rate (BFR) at certain concentrations. nih.gov Long-term studies in healthy, growing rats have also demonstrated that clodronic acid can have beneficial effects, such as increasing the trabecular number in vertebrae, without negatively impacting bone mineralization. researchgate.net These findings collectively suggest that clodronic acid's role in bone homeostasis is complex, extending beyond simple inhibition of resorption to include modulation of the bone formation process. nih.govnih.gov
Table 1: Effects of Clodronic Acid on Bone Remodeling and Homeostasis in Rodent Models
| Model | Animal | Key Findings | Reference |
| Macrophage Depletion | Mouse | Increased trabecular bone mass; Enhanced PTH anabolic action; Increased efferocytosis and osteogenic gene expression. | pnas.orgnih.govpnas.org |
| Low-Calcium Diet | Rat | Suppressed decrease in Bone Mineral Density (BMD); Increased Bone Formation Rate (BFR). | nih.gov |
| Long-Term Administration (Healthy) | Rat | Increased vertebral trabecular number; No harmful effects on bone at therapeutic levels. | researchgate.net |
| Fracture Healing | Mouse | Caused a small but significant increase in tibia fractional bone volume. | nih.gov |
The ovariectomized (OVX) rat is a widely accepted and utilized preclinical model that simulates the estrogen deficiency-induced bone loss characteristic of postmenopausal osteoporosis. ismni.org In this model, clodronic acid has demonstrated significant efficacy in preventing osteopenia. capes.gov.br
A study involving 6-month-old OVX rats treated for three months showed that daily oral administration of clodronic acid effectively prevented the loss of trabecular bone in the femoral neck and lumbar vertebrae. capes.gov.br The treatment also mitigated the increase in bone turnover markers that is typically observed following ovariectomy. capes.gov.br Another model of induced bone loss involves feeding animals a low-calcium diet, which accelerates bone turnover and reduces bone mineral density. nih.gov In this rat model, clodronic acid administration successfully suppressed the diet-induced decrease in BMD. nih.gov These studies underscore the ability of clodronic acid to inhibit bone resorption under conditions of hormonal deficiency or dietary stress, thereby preventing the development of experimental osteoporosis. nih.govcapes.gov.brnih.gov
Table 2: Clodronic Acid in Animal Models of Experimentally Induced Bone Loss
| Model | Animal | Key Findings | Reference |
| Ovariectomy (OVX) | Rat | Prevented trabecular bone loss in femoral neck and lumbar vertebrae; Preserved bone mass and mechanical properties in vertebrae. | capes.gov.br |
| Low-Calcium Diet | Rat | Suppressed the decrease in bone mineral density (BMD) induced by the diet. | nih.gov |
The influence of clodronic acid on the structural and mechanical integrity of bone has been a key focus of preclinical research. Advanced imaging and testing techniques have been applied in animal models to quantify these properties.
In the ovariectomized (OVX) rat model, analysis of the femoral neck microarchitecture revealed that clodronic acid preserved the trabecular bone volume (BV/TV) and, importantly, the trabecular connectivity, as measured by the trabecular bone pattern factor (Tb.Pf). capes.gov.br This preservation of the trabecular network is critical for maintaining bone strength. The same study found that while clodronate prevented bone loss in the femoral neck, it did not fully preserve its mechanical strength; however, in the lumbar vertebrae, it successfully prevented the loss of both bone mass and mechanical properties, confirmed by compression tests. capes.gov.br
Studies in growing rats and mice have also shown that clodronate can lead to increases in both cortical and trabecular bone mass. researchgate.netnih.gov In one long-term study with rats, a high dose of clodronate resulted in a higher compression failure load for the vertebrae. researchgate.net In contrast, a study using a large animal model of juvenile, exercising sheep found that clodronic acid did not produce measurable effects on bone microstructure or biomechanical properties, suggesting that the effects of the compound can be dependent on the specific animal model and its metabolic state. plos.orgnih.gov
Table 3: Impact of Clodronic Acid on Bone Microarchitecture and Biomechanics
| Model | Animal | Parameter | Finding | Reference |
| Ovariectomy (OVX) | Rat | Femoral Neck Microarchitecture | Preserved Trabecular Bone Volume (BV/TV) and Trabecular Connectivity (Tb.Pf). | capes.gov.br |
| Ovariectomy (OVX) | Rat | Vertebral Biomechanics | Prevented loss of bone mass and mechanical strength (maximum load). | capes.gov.br |
| Long-Term Administration | Rat | Vertebral Biomechanics | Increased compression failure load at high doses. | researchgate.net |
| Juvenile Growth | Mouse | Bone Mass | Increased cortical and trabecular bone mass. | nih.gov |
| Juvenile, Exercising | Sheep | Microstructure & Biomechanics | No measurable effects observed. | plos.orgnih.gov |
Animal Models for Studying Non-Skeletal Biological Effects of Clodronic Acid (Mechanistic Focus)
Beyond its effects on bone, clodronic acid, particularly when delivered via liposomes, is a powerful tool for studying the roles of phagocytic cells like macrophages in various biological processes. These models focus on the mechanistic consequences of macrophage depletion.
Clodronate liposomes have been widely used to transiently and selectively deplete macrophage populations to investigate their function in inflammatory diseases. mdpi.comnih.gov In murine models of inflammatory arthritis, a single intra-articular injection of liposomal clodronate depleted phagocytic cells in the synovial lining of the joint. mdpi.commdpi.com This depletion led to a reduction in cartilage destruction and a downregulation of inflammatory mediators, including Interleukin-1 (IL-1) and Tumor Necrosis Factor-alpha (TNF-α). mdpi.commdpi.com
In a model of virus-induced neuroinflammation, systemic administration of clodronate liposomes depleted infiltrating blood-derived macrophages, which significantly delayed the onset of clinical disease and reduced the inflammatory profile within the central nervous system. nih.gov Similarly, in models of cutaneous wound healing, clodronate-mediated macrophage depletion has been used to study the role of these immune cells in tissue repair and scar formation. mdpi.com These studies collectively demonstrate that clodronate can modulate immune responses by targeting macrophages, which are central to the pathogenesis of many inflammatory conditions. nih.govpnas.orgecronicon.net
The tumor microenvironment contains a significant population of tumor-associated macrophages (TAMs), which can influence tumor progression. Clodronate liposomes have been used in animal models to investigate the mechanistic role of these cells.
In mouse models of ovarian cancer, clodronate administration was found to inhibit the secretion of pro-angiogenic cytokines by both endothelial cells and macrophages. nih.gov Mechanistically, this led to a significant decrease in the number of TAMs within the tumor and a reduction in tumor capillary density, a key process in angiogenesis. nih.gov Similar findings were observed in a teratocarcinoma model, where the depletion of TAMs by clodronate resulted in the inhibition of tumor angiogenesis. mdpi.com
Studies in other models, such as Lewis lung cancer and soft tissue sarcoma in dogs, have confirmed that clodronate liposomes effectively reduce the density of macrophages within tumors. researchgate.netnih.gov In the canine sarcoma model, this depletion was accompanied by a reduction in circulating levels of Interleukin-8 (IL-8), a known pro-angiogenic factor. nih.gov These investigations highlight a key non-skeletal mechanism of clodronate: the modulation of the tumor microenvironment by depleting supportive macrophage populations, thereby disrupting processes like angiogenesis that are critical for tumor growth and metastasis. mdpi.comnih.gov
Macrophage Depletion Models for Immunological Research
Clodronic acid, particularly when encapsulated in liposomes, is a cornerstone tool in immunological research for the selective depletion of macrophages. rupress.orgclinexprheumatol.orguzh.ch This technique, often referred to as the "macrophage suicide technique," allows researchers to investigate the diverse roles of these phagocytic cells in a wide range of biological processes and disease models. clinexprheumatol.org The poor cell membrane permeability of free clodronate is overcome by its encapsulation in liposomes, which are readily taken up by macrophages through phagocytosis. clinexprheumatol.orgahajournals.org Once inside the macrophage, lysosomal phospholipases break down the liposomes, releasing clodronic acid into the cell. clinexprheumatol.orgbiorxiv.org The intracellular clodronate is then metabolized into a non-hydrolyzable ATP analog, adenosine 5'-(β,γ-dichloromethylene) triphosphate (AppCCl2p), which induces apoptosis, leading to the death of the macrophage. nih.govmdpi.comt3db.ca This method is highly valued for its ability to induce selective apoptotic cell death in monocytes and macrophages without directly affecting non-phagocytic cells like lymphocytes and neutrophils. physiology.org
The applications of clodronate liposomes in experimental models are extensive, spanning autoimmunity, cancer, infectious diseases, and tissue regeneration. rupress.orgmdpi.com By depleting macrophage populations, researchers can elucidate their contribution to pathogenesis and explore potential therapeutic strategies.
Detailed Research Findings:
Preclinical studies across various animal models have demonstrated the efficacy of clodronate-liposomes in macrophage depletion and have provided significant insights into macrophage function.
Rheumatoid Arthritis: In experimental models of rheumatoid arthritis in mice and sheep, intra-articular injection of clodronate liposomes resulted in the depletion of synovial macrophages. clinexprheumatol.orgmdpi.com This led to a reduction in inflammatory cell infiltration in the joint cavity and a decrease in the severity of arthritis, highlighting the critical role of macrophages in the inflammatory processes of this disease. mdpi.comnih.gov
Cancer: In murine models of melanoma, teratocarcinoma, and lung adenocarcinoma, systemic administration of clodronate liposomes effectively depleted tumor-associated macrophages (TAMs). mdpi.com This depletion was associated with reduced tumor volume, inhibition of tumor angiogenesis, and decreased tumor cell proliferation. mdpi.com A study on a mouse model of inflammation-associated colorectal cancer showed that macrophage depletion using clodronate liposomes decreased the number and size of tumors. physiology.org This was accompanied by a reduction in the gene expression of macrophage markers and inflammatory mediators in the colon tissue. physiology.org
Vascular Injury and Restenosis: In rat and rabbit models of balloon injury to arteries, systemic treatment with liposomal clodronate reduced the number of circulating monocytes and macrophage infiltration at the injury site. ahajournals.org This intervention suppressed the formation of neointima, the primary cause of restenosis, by inhibiting smooth muscle cell proliferation and the production of inflammatory cytokines like interleukin-1β. ahajournals.org
Skeletal Muscle Regeneration: A study using a mouse model of freeze-injured skeletal muscle demonstrated that systemic depletion of monocytes/macrophages with liposomal clodronate led to an initial attenuation of the inflammatory response. physiology.org However, this was also associated with a delayed clearance of necrotic myofibers, suggesting that macrophages play a crucial role in the efficient repair of skeletal muscle. physiology.org
Gene Therapy: The role of macrophages in the context of gene therapy has also been investigated using clodronate. One study found that pre-administration of clodronate liposomes enhanced liver transduction by lentiviral vectors in mice by depleting macrophages that would otherwise clear the vectors. biorxiv.org Conversely, another study reported that macrophage depletion prior to the administration of adeno-associated virus (AAV) vectors resulted in significantly reduced transgene expression in the liver and heart. mdpi.com This suggests that the interaction between macrophages and gene therapy vectors is complex and vector-dependent.
These examples underscore the utility of clodronate-mediated macrophage depletion as a powerful experimental approach to unravel the multifaceted roles of macrophages in health and disease.
Interactive Data Table: Preclinical Studies of Clodronic Acid in Macrophage Depletion Models
| Experimental Model | Animal Model | Key Findings | Reference(s) |
| Rheumatoid Arthritis | Mice, Sheep | Decreased inflammatory cell infiltration, reduced arthritis severity. | clinexprheumatol.orgmdpi.commdpi.comnih.gov |
| Colorectal Cancer | Mice (AOM/DSS model) | Reduced tumor number and size, decreased expression of macrophage and inflammatory markers. | physiology.orgnih.gov |
| Vascular Injury | Rats, Rabbits | Suppressed neointimal formation, reduced macrophage infiltration and smooth muscle cell proliferation. | ahajournals.org |
| Skeletal Muscle Injury | Mice | Attenuated initial inflammatory response, delayed clearance of necrotic tissue. | physiology.org |
| Gene Therapy (Lentiviral Vector) | Mice | Enhanced liver transduction. | biorxiv.org |
| Gene Therapy (AAV Vector) | Mice | Reduced transgene expression in liver and heart. | mdpi.com |
| Osteoarthritis | Mice | Reduced proteoglycan degradation and joint swelling. | mdpi.com |
| Endometriosis | Mice | Reduced peritoneal macrophage populations. | mdpi.com |
Advanced Analytical and Synthetic Methodologies for Clodronic Acid Research
Chromatographic Techniques for Quantitative Analysis of Clodronic Acid in Biological Matrices (Research Samples)
The quantitative analysis of clodronic acid in complex biological matrices like plasma is complicated by its physicochemical properties. nih.gov Target analytes in these samples coexist with high concentrations of endogenous compounds, which can cause matrix effects such as ion suppression in mass spectrometry-based methods. chromatographyonline.com Consequently, robust sample preparation and sensitive chromatographic methods are essential.
High-Performance Liquid Chromatography (HPLC) methods for clodronic acid often require strategies to overcome its poor retention on traditional reversed-phase columns and its lack of UV-absorbing functional groups. waters.commfd.org.mk One approach is ion-pair reversed-phase HPLC (IP-RPLC), where an ion-pairing agent is added to the mobile phase to form a neutral complex with the anionic clodronate, thereby improving its retention. kyushu-u.ac.jp The pH of the mobile phase is a critical parameter in this technique as it significantly affects the retention behavior and peak shape of bisphosphonates. kyushu-u.ac.jp Detection can be achieved using indirect UV detection, where a UV-absorbing component in the mobile phase is displaced by the analyte, causing a measurable decrease in absorbance. mfd.org.mk
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) has become a reference technique for bioanalysis due to its high sensitivity and selectivity, making it well-suited for detecting the low plasma concentrations of clodronic acid that result from its low oral bioavailability. nih.govchromatographyonline.com
A validated LC-MS/MS assay for quantifying clodronate in human plasma involves several key steps. nih.gov Sample preparation typically begins with protein precipitation from the biological matrix using an agent like perchloric acid. nih.govresearchgate.net Due to the poor ionization efficiency of bisphosphonates, a derivatization step is often employed. nih.gov For clodronic acid, derivatization with trimethylorthoacetate converts the polar phosphonic acid groups into less polar esters, making the compound more amenable to chromatographic separation and mass spectrometric detection. nih.govresearchgate.net This is followed by a clean-up step, such as liquid-liquid extraction. nih.gov
The chromatographic separation is performed using a reversed-phase column with an isocratic mobile phase. nih.gov Detection is achieved with a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode, which provides high specificity and sensitivity. nih.gov The method is validated according to regulatory guidelines for parameters such as specificity, linearity, accuracy, and precision. nih.gov
Table 1: Example LC-MS/MS Method Parameters for Clodronic Acid Analysis in Human Plasma An interactive data table based on research findings.
| Parameter | Condition | Reference |
|---|---|---|
| Sample Preparation | ||
| Isolation | Protein precipitation with 10% perchloric acid | nih.govresearchgate.net |
| Derivatization | Trimethylorthoacetate | nih.govresearchgate.net |
| Clean-up | Liquid-liquid extraction with methyl tert-butyl ether | nih.gov |
| Chromatography | ||
| Column | Reversed-phase C18 (e.g., Supelco Ascentis®) | nih.gov |
| Mobile Phase | Isocratic: 85% 5mM Ammonium acetate (pH 3.8) / 15% Acetonitrile | nih.gov |
| Flow Rate | 300 µL/min | nih.gov |
| Column Temperature | 50°C | nih.gov |
| Mass Spectrometry | ||
| Instrument | Triple Quadrupole Mass Spectrometer (e.g., API4000) | nih.gov |
| Internal Standard | Etidronate | nih.gov |
| Mass Transitions (m/z) | Clodronate: 301.0 → 145; Etidronate: 305.2 → 137.1 | nih.gov |
| Validation | ||
| Analytical Range | 5–800 ng/mL | nih.gov |
| Intra-day Precision (%RSD) | 0.6–6.9% | nih.gov |
| Inter-day Precision (%RSD) | 0.6–8.1% | nih.gov |
| Intra-day Accuracy (%Error) | 0.6–8.8% | nih.gov |
| Inter-day Accuracy (%Error) | 2.2–4.5% | nih.gov |
Ion Chromatography (IC) is a powerful technique for analyzing non-chromophoric, ionic compounds like clodronic acid. nih.gov A significant advantage of IC with indirect UV detection is that it often obviates the need for chemical derivatization, simplifying sample preparation. nih.govnih.govresearchgate.netoup.com
In this method, diluted samples can be directly chromatographed on an anion-exchange column. nih.gov The mobile phase contains a UV-absorbing ion, such as citrate or nitrate. nih.govnih.gov When clodronate elutes from the column, it displaces these UV-absorbing ions, leading to a decrease in the background absorbance of the eluent. nih.gov This decrease is monitored by a UV detector, allowing for indirect quantification of the analyte. nih.gov These methods are noted for being simple and rapid, with analysis times for clodronate as short as five minutes. nih.govresearchgate.netoup.com
Table 2: Comparison of Ion Chromatography Methods for Clodronic Acid Analysis An interactive data table based on research findings.
| Parameter | Method 1 | Method 2 |
|---|---|---|
| Chromatography | ||
| Column | Phenomenex Phenosphere SAX (150 x 2.0-mm, 5 µm) | Waters IC-Pak HR anion-exchange |
| Mobile Phase | 20mM Sodium Citrate (pH 3.6) | 1.6–12 mM Nitric Acid |
| Flow Rate | 0.3 mL/min | Not specified |
| Detection | ||
| Wavelength | 226 nm (inverse polarity) | Near 220 nm |
| Validation | ||
| Linearity Range | 50–400 µg/mL | Not specified |
| Precision (%RSD) | < 2.0% | Validated as precise |
| Analysis Time | 5 minutes | Not specified |
| Reference | nih.govoup.com | nih.gov |
Spectroscopic Methods for Structural Elucidation of Clodronic Acid and Its Metabolites (Research Context)
In a research context, the structural elucidation of clodronic acid, its potential metabolites, or related impurities relies on a combination of spectroscopic techniques. eurekaselect.comtaylorandfrancis.com These methods provide detailed information about the molecule's structure, functional groups, and atomic connectivity.
Nuclear Magnetic Resonance (NMR) Spectroscopy : NMR is one of the most powerful tools for determining the complete structure of an organic molecule. jchps.com For clodronic acid, ¹H NMR, ¹³C NMR, and ³¹P NMR would provide critical information. ³¹P NMR is particularly important for phosphorus-containing compounds, confirming the presence and chemical environment of the phosphonate (B1237965) groups.
Mass Spectrometry (MS) : Mass spectrometry is used to determine the mass of a molecule and to deduce its structure by analyzing its fragmentation patterns. jchps.com The mass spectrometric behavior of clodronate has been studied using negative ion electrospray ionization (ESI), which provides information on the deprotonation of the phosphonic acid groups. researchgate.net For quantitative analysis in research samples, Gas Chromatography-Mass Spectrometry (GC-MS) has also been used after derivatizing clodronate to a more volatile form, such as its tetra-tert-butyldimethylsilyl derivative. nih.gov
Infrared (IR) Spectroscopy : IR spectroscopy is used to identify the functional groups present in a molecule. eurekaselect.com The IR spectrum of clodronic acid would show characteristic absorption bands for the O-H bonds of the phosphonic acid groups and the P-O bonds.
These techniques, often used in combination, allow for the unambiguous confirmation of the structure of synthesized clodronic acid and the identification of unknown metabolites in research studies. eurekaselect.comtaylorandfrancis.com
Radiosynthesis and Radiolabeling of Clodronic Acid for Research Applications (e.g., Biodistribution Studies)
Radiolabeled compounds are essential tools in drug development, particularly for absorption, distribution, metabolism, and excretion (ADME) studies. pharmaron.com The radiosynthesis of clodronic acid involves incorporating a radioactive isotope into its molecular structure to trace its fate in a biological system.
The choice of isotope depends on the application. For biodistribution and metabolic profiling studies, isotopes such as Carbon-14 (¹⁴C) or Tritium (³H) are commonly used. pharmaron.compharmaron.com The synthesis of the radiolabeled compound may require the development of a unique synthetic pathway starting from a simple radiolabeled precursor. eurofins.com
A specific example of isotopic labeling for clodronic acid is the preparation of ¹⁸O₃-clodronate. nih.gov This stable isotope-labeled version was synthesized from unlabeled clodronate and used as an internal standard for quantitative analysis by GC/MS. nih.gov This approach is highly effective because the labeled standard co-elutes with the unlabeled analyte and experiences the same extraction and ionization efficiencies, leading to highly accurate and precise quantification. nih.gov
In biodistribution studies, a radiolabeled version of clodronic acid would be administered to an animal model. nih.gov The distribution of radioactivity in various organs and tissues over time would then be measured, often using techniques like gamma counting or imaging modalities such as Single Photon Emission Computed Tomography (SPECT). nih.gov This provides critical information on the compound's accumulation in target tissues like bone.
Methodologies for Investigating Clodronic Acid's Binding Affinity to Hydroxyapatite (B223615) and Bone Mineral
The therapeutic action of bisphosphonates is predicated on their strong binding affinity for bone mineral, which is primarily composed of hydroxyapatite (HA). wikipedia.orgnih.gov Several in vitro methodologies have been developed to quantify and compare the binding affinities of different bisphosphonates.
Chromatographic Methods : One established method uses fast performance liquid chromatography (FPLC) with a column packed with hydroxyapatite. researchgate.net Bisphosphonates are adsorbed onto the HA stationary phase and then eluted using a phosphate (B84403) buffer gradient. Compounds with a higher affinity for HA are retained longer on the column and thus have longer retention times. researchgate.net This technique allows for the direct comparison of the relative binding strengths of different compounds.
Sorption Assays : These assays involve incubating a solution of the bisphosphonate with a known amount of synthetic hydroxyapatite crystals. nih.govnd.edu After a set incubation period, the HA is separated from the solution by centrifugation. nd.edu The amount of bisphosphonate bound to the HA is calculated by measuring the decrease in its concentration in the supernatant. nd.edunih.gov The concentration can be determined by various analytical techniques, such as UV-Vis spectrophotometry or, for more complex samples, inductively coupled plasma-optical emission spectroscopy (ICP-OES). nih.govnd.edu The data can be fitted to models like the Langmuir isotherm to determine equilibrium binding constants. nd.edu
Research using these methods has shown that clodronate displays a significantly weaker binding affinity for bone mineral compared to nitrogen-containing bisphosphonates like zoledronate and alendronate. researchgate.net
Specialized Techniques for Assessing Intracellular Clodronic Acid Concentrations
Quantifying the intracellular concentrations of clodronic acid presents significant analytical challenges due to its high polarity, structural similarity to endogenous phosphorylated compounds, and lack of a strong chromophore for sensitive UV or fluorescence detection. researchgate.net Overcoming these challenges has necessitated the development of specialized techniques that often involve derivatization to make the molecule more amenable to analysis by standard chromatographic methods.
A predominant and revolutionary approach involves liquid chromatography-tandem mass spectrometry (LC-MS/MS) following a derivatization step. researchgate.netnih.gov A widely adopted method is 'on-column' derivatization with methylation reagents like diazomethane or trimethylsilyl diazomethane (TMS-DAM). researchgate.netnih.gov This process transforms the highly polar bisphosphonate into a less polar, more volatile species (e.g., a tetramethyl phosphonate derivative) that can be effectively retained on a reverse-phase liquid chromatography column and ionized for mass spectrometric detection. researchgate.net This methodology offers superior sample clean-up and high sensitivity, making it suitable for complex biological matrices. nih.gov
Other analytical methods that have been adapted for bisphosphonates include:
Gas Chromatography-Nitrogen-Phosphorous Detection (GC-NPD): This technique requires derivatization of clodronate, for instance with bistrimethylsilyltrifluoroacetamide (BSTFA), to increase its volatility for gas-phase analysis. researchgate.net
Capillary Electrophoresis-Mass Spectrometry (CE-MS): This method can directly analyze bisphosphonate compounds, potentially eliminating the need for complex pre-column derivatization and enrichment steps. ubc.ca Techniques like dynamic pH barrage junction focusing can be employed to significantly improve detection sensitivity. ubc.ca
Spectrophotometric Methods: In some research contexts, particularly for measuring concentrations in solutions, simpler spectrophotometric assays can be used. For example, clodronate concentration can be determined by adding a solution of ferric chloride (FeCl₃) and measuring the absorbance at a specific wavelength (e.g., 294 nm). nih.gov
These advanced analytical techniques are crucial for pharmacokinetic studies and for understanding the cellular uptake and mechanism of action of clodronic acid.
Prodrug Synthesis and Evaluation in Research
The clinical utility of clodronic acid is hampered by its poor oral bioavailability, which is typically only 1-2%. acs.orgdrugbank.com This is largely due to its high hydrophilicity at physiological pH, which restricts membrane permeability, and its propensity to form poorly soluble chelates with divalent cations like calcium (Ca²⁺). acs.orgacs.org The prodrug approach aims to overcome these limitations by temporarily masking the ionizable phosphonate groups, thereby increasing lipophilicity and potentially improving intestinal absorption. acs.orgresearchgate.net
Research into clodronic acid prodrugs has focused on two main classes: esters and dianhydrides.
Esters: Initial attempts to modify clodronic acid's physicochemical properties involved the synthesis of various simple alkyl and aryl esters. acs.org However, these simple esters proved to be hydrolytically stable and did not release the parent clodronic acid through either chemical or biochemical conversion, failing to meet the criteria for a prodrug. acs.orgacs.org
A more successful approach has been the synthesis of acyloxyalkyl esters, such as pivaloyloxymethyl (POM) esters. acs.orgacs.org Researchers have synthesized novel tetra-, tri-, and P,P'-dipivaloyloxymethyl esters of clodronic acid. acs.org These compounds are designed to be bioreversible, releasing the active drug after absorption. acs.org
Dianhydrides: A significant advancement in clodronate prodrug research has been the synthesis of P,P'-diacyl (dichloromethylene)bisphosphonic acid dianhydride disodium salts. acs.orgacs.org Four specific dianhydride derivatives with varying steric factors were successfully synthesized:
P,P'-Diacetyl
P,P'-Dibutyroyl
P,P'-Dipivaloyl
P,P'-Dibenzoyl
The synthesis method involves reacting anhydrous tetrasodium clodronate with a large excess of the corresponding acid anhydride at elevated temperatures (100-135 °C). acs.orgacs.org The resulting dianhydrides were purified to yield the final products. acs.org
A critical aspect of prodrug development is ensuring the derivative is stable enough to reach its target but is also efficiently converted back to the active parent drug (bioreversibility).
Chemical Stability: The stability of clodronic acid dianhydrides was evaluated in aqueous buffer solutions at different pH values. The prodrugs were generally more stable at a neutral pH of 7.4 than at an acidic pH of 2.0. acs.org The stability was influenced by the promoiety, with the pivaloyl and benzoyl derivatives showing significantly greater stability due to steric hindrance and resonance stabilization, respectively. acs.org
Enzymatic Hydrolysis: In contrast to their chemical stability, the dianhydride prodrugs demonstrated rapid enzymatic hydrolysis back to clodronate. In 80% human serum at 37°C, the diacetyl, dibutyroyl, and dibenzoyl dianhydrides underwent complete hydrolysis within one minute. acs.orgacs.org The more sterically hindered dipivaloyl derivative was more resistant to enzymatic action but still hydrolyzed with a half-life of 3.3 hours. acs.org Pivaloyloxymethyl esters also showed rapid degradation in 10% rabbit liver homogenate, with half-lives of 1.1 and 14 minutes for tri- and P,P'-diesters, respectively, releasing clodronic acid quantitatively. acs.org
This combination of reasonable chemical stability and rapid enzymatic cleavage is a key characteristic of a successful bioreversible prodrug. tandfonline.com
| Prodrug Derivative (Promoieties) | Chemical Half-Life (t½) at 37°C, pH 7.4 | Chemical Half-Life (t½) at 37°C, pH 2.0 | Enzymatic Hydrolysis in 80% Human Serum at 37°C |
|---|---|---|---|
| P,P'-Diacetyl | 15 hours | 0.7 hours | Complete in 1 minute |
| P,P'-Dibutyroyl | 15 hours | 0.7 hours | Complete in 1 minute |
| P,P'-Dipivaloyl | 790 hours | 286 hours | Half-life of 3.3 hours |
| P,P'-Dibenzoyl | 500 hours | 154 hours | Complete in 1 minute |
The primary goal of creating clodronic acid prodrugs is to enhance their oral bioavailability. researchgate.net The low bioavailability of the parent drug is attributed to its hydrophilic nature and chelation with ions like Ca²⁺. acs.orgacs.org Prodrug formulations address these issues directly.
Increased Lipophilicity: All synthesized ester and dianhydride prodrugs demonstrated significantly greater lipophilicity than the parent clodronate. acs.orgacs.org Lipophilicity, often measured by the partitioning between 1-octanol and a phosphate buffer (log P), is a key predictor of a drug's ability to pass through cellular membranes. The highly hydrophilic clodronate has a log P value of ≤ -5.4, whereas its pivaloyloxymethyl ester prodrugs have log P values ranging from -2.1 to 7.4. acs.orgacs.org This substantial increase in lipophilicity suggests that the absorption mechanism could shift from a poorly efficient paracellular pathway to a more effective transcellular pathway. acs.org
Reduced Calcium Chelation: Aqueous solubility studies revealed that the solubility of clodronate decreases significantly in the presence of Ca²⁺ ions due to the formation of poorly soluble chelates. acs.orgacs.org This interaction is believed to further hinder its oral absorption. In contrast, the dianhydride prodrugs, with their masked phosphonate groups, showed no such decrease in solubility in the presence of Ca²⁺. acs.orgacs.org By avoiding this interaction, the prodrugs are expected to have improved absorption in the gastrointestinal tract. acs.org
| Compound | Apparent Partition Coefficient (log Papp) |
|---|---|
| Clodronate (Parent Drug) | ≤ -5.4 |
| Pivaloyloxymethyl Ester Prodrugs | -2.1 to 7.4 |
Pharmacokinetic and Pharmacodynamic Research Insights Preclinical/theoretical
Absorption and Distribution Profiles in Experimental Animal Models
The intestinal absorption of clodronic acid in animal models is generally low. hres.ca Studies in rats indicate an oral bioavailability ranging from 4% to 10%, while in dogs, it can be between 10% to 55%. hres.ca After oral administration, peak serum concentrations are reached rapidly, typically within 30 minutes. hpra.ie However, the presence of food, particularly substances containing divalent cations like calcium, can significantly impair its absorption. hpra.ie
Following administration, clodronic acid exhibits a distinct distribution pattern. A significant portion of the absorbed dose is rapidly taken up by bone tissue. bccancer.bc.canih.gov Studies using radiolabeled clodronate in mice and rats have demonstrated its strong and long-lasting deposition in bone. nih.gov In rats, after parenteral administration (intravenous, intramuscular, or subcutaneous), the bioavailability is high, with intramuscular and subcutaneous routes showing bioavailabilities of 105% and 89%, respectively, compared to intravenous administration. nih.gov
In horses, following a single intramuscular dose, clodronate is quantifiable in plasma for up to 24 hours and in synovial fluid for up to 48 hours. nih.gov The peak plasma concentration in horses was observed at approximately 35 minutes post-injection. nih.gov Research in juvenile sheep has shown pharmacokinetic profiles similar to those in horses, suggesting their potential as a suitable animal model for further studies. avma.org
Beyond bone, some accumulation of clodronate has been observed in the reticuloendothelial system of animals, particularly in the spleen, thymus, and small intestine of mice, with detectable levels for up to 12 months. nih.gov This accumulation is less pronounced in the spleen of rats compared to mice, highlighting species-specific differences in distribution. nih.gov
Interactive Data Table: Bioavailability of Clodronic Acid in Animal Models
| Animal Model | Route of Administration | Bioavailability (%) | Source |
|---|---|---|---|
| Rat | Oral | 4 - 10 | hres.ca |
| Dog | Oral | 10 - 55 | hres.ca |
| Rat | Intramuscular | 105 | nih.gov |
| Rat | Subcutaneous | 89 | nih.gov |
| Human | Oral | 1 - 2 | drugbank.com |
Bone Affinity and Retention Mechanisms of Clodronic Acid in Preclinical Systems
The pronounced affinity of clodronic acid for bone is a cornerstone of its therapeutic action. hres.ca This specificity is attributed to the high affinity of bisphosphonates for calcium phosphate (B84403) crystals, the primary mineral component of bone. hres.capom.go.id Clodronic acid binds to hydroxyapatite (B223615) crystals within the bone matrix, preferentially at sites of increased bone turnover and osteoclast activity. hres.cabccancer.bc.ca This binding alters the crystalline structure, making it more resistant to dissolution. hres.ca
In preclinical models, this high affinity leads to significant and prolonged retention in skeletal tissues. pom.go.id Studies in rats have shown that after administration, approximately 20% of the absorbed dose binds to bone. pom.go.id Autoradiographic studies in rats demonstrated the highest concentration of radiolabeled clodronate in the primary spongiosa of the distal femoral metaphysis and the cortical bone of the femoral diaphysis. nih.gov The incorporation was more prominent on the periosteal surface than the endocortical surface. nih.gov Once bound, the release of clodronic acid from the bone is very slow and is dependent on the rate of skeletal turnover. hres.capom.go.id This long retention time contributes to its extended duration of action. drugbank.com Even after 12 months, high levels of radioactivity from labeled clodronate were measured in the bones of mice and rats. nih.gov
Excretion Pathways and Half-Life in Animal Models
Clodronic acid is not metabolized in the body and is excreted unchanged. hres.cadrugbank.com The primary route of elimination for the absorbed drug is via the kidneys. bccancer.bc.capom.go.id In rats, about 53% of a systemically administered dose is recovered in the urine within 72 hours, with the majority being excreted in the first 24 hours. nih.gov The unabsorbed portion of an oral dose is eliminated in the feces. bccancer.bc.ca
The elimination of clodronate from the serum follows a biphasic pattern. hpra.iepom.go.id There is an initial, relatively rapid distribution phase with a half-life of about two hours. hpra.iepom.go.id This is followed by a much slower elimination phase, which is attributed to the strong binding of clodronate to bone and its subsequent slow release. hpra.iepom.go.id
In rats, the plasma elimination half-life after a single injection is approximately 1.5 hours. nih.gov In horses, the terminal half-life in plasma is around 3.32 hours, and in synovial fluid, it is approximately 4.8 hours. nih.gov A population pharmacokinetic study in horses estimated a longer depletion half-life of 10.6 days. researchgate.net In juvenile sheep, the terminal half-life was found to be approximately 21.2 hours. avma.org
Interactive Data Table: Elimination Half-Life of Clodronic Acid in Animal Models
| Animal Model | Sample Type | Half-Life | Source |
|---|---|---|---|
| Rat | Plasma | ~1.5 hours | nih.gov |
| Horse | Plasma | ~3.32 hours | nih.gov |
| Horse | Synovial Fluid | ~4.8 hours | nih.gov |
| Horse | Plasma (depletion) | 10.6 days | researchgate.net |
| Juvenile Sheep | Plasma | ~21.2 hours | avma.org |
Relationship Between Systemic Exposure and Cellular Effects in Research Settings
The biological effect of clodronic acid is directly related to its concentration at the site of action, namely the bone tissue. hres.ca In preclinical research, it has been established that systemic exposure to clodronic acid leads to distinct cellular effects, primarily targeting osteoclasts. aacrjournals.org
Clodronic acid is internalized by osteoclasts through endocytosis. drugbank.com Inside the osteoclast, it is metabolized into a non-hydrolyzable ATP analogue, adenosine (B11128) 5'-(β,γ-dichloromethylene) triphosphate (AppCCl2p). aacrjournals.orgnih.gov The accumulation of this cytotoxic metabolite within the osteoclast disrupts ATP-dependent cellular processes and ultimately induces apoptosis (programmed cell death). aacrjournals.org This leads to a reduction in the number of active osteoclasts and consequently inhibits bone resorption. hres.ca
Studies in ovariectomized rats, an animal model for osteoporosis, have shown that clodronic acid inhibits bone resorption at subcutaneous doses as low as 3 mg/kg administered once a week. hpra.iepom.go.id In vitro studies using Caco-2 cells (a human colon adenocarcinoma cell line) have demonstrated that while these cells can metabolize clodronate into its cytotoxic metabolite, the very low uptake of the drug by these epithelial cells prevents the accumulation of sufficient intracellular concentrations to cause significant cell damage. nih.gov This finding helps to explain the relatively low incidence of gastrointestinal side effects observed with oral clodronate. nih.gov
Pharmacodynamic Markers of Clodronic Acid Activity in Preclinical Research (e.g., Bone Resorption Markers in Animals)
In preclinical research, the pharmacodynamic activity of clodronic acid is often assessed by measuring changes in biochemical markers of bone turnover. avma.org These markers provide a non-invasive way to evaluate the drug's effect on bone resorption and formation.
Commonly used markers of bone resorption in animal studies include C-terminal telopeptides of type I collagen (CTX-I) and tartrate-resistant acid phosphatase 5b (TRAP-5b). avma.orgplos.org A decrease in the plasma or urine concentrations of these markers indicates an inhibition of osteoclast activity and bone resorption. avma.org For instance, studies in horses have shown a decrease in plasma CTX-I concentrations following the administration of bisphosphonates. avma.org
Comparative Research of Clodronic Acid with Other Bisphosphonates and Agents
Mechanistic Distinctions Between Non-Nitrogenous (Clodronic Acid) and Nitrogenous Bisphosphonates
Bisphosphonates are broadly categorized into two classes based on the chemical structure of their R2 side chain: non-nitrogenous bisphosphonates, such as clodronic acid, and the more potent nitrogen-containing bisphosphonates (N-BPs). harvard.edu This structural difference dictates their distinct molecular mechanisms of action, intracellular targets, and ultimately, their effects on bone-resorbing osteoclasts. researchgate.net
The primary mechanistic divergence between clodronic acid and N-BPs lies in their intracellular fate and molecular targets. Non-nitrogenous bisphosphonates, including clodronic acid and etidronate, function as prodrugs that are metabolized within the cell. drugbank.comtandfonline.com They are incorporated into cytotoxic, non-hydrolyzable analogs of adenosine (B11128) triphosphate (ATP). nih.govnih.gov This metabolic conversion is catalyzed by aminoacyl-tRNA synthetases. tandfonline.com The resulting molecule, adenosine 5'-(β,γ-dichloromethylene) triphosphate, is a toxic ATP analog that accumulates in the cytosol of osteoclasts. nih.gov By mimicking ATP, this metabolite competitively inhibits numerous ATP-dependent cellular processes, critically disrupting mitochondrial energy metabolism by targeting the ADP/ATP translocase, which is essential for cellular energy supply. drugbank.comtandfonline.com
In stark contrast, the more potent nitrogen-containing bisphosphonates (e.g., alendronate, risedronate, zoledronic acid) are not metabolized. nih.govresearchgate.net Their mechanism of action is direct enzymatic inhibition within the mevalonate (B85504) pathway, a critical cascade for producing cholesterol and isoprenoid lipids. researchgate.net The specific molecular target of N-BPs is the enzyme farnesyl pyrophosphate synthase (FPPS). drugbank.comtandfonline.comnih.gov By inhibiting FPPS, N-BPs prevent the synthesis of farnesyl pyrophosphate (FPP) and geranylgeranyl pyrophosphate (GGPP). nih.gov These isoprenoid lipids are essential for a post-translational modification process called prenylation, which involves attaching lipid anchors to small GTP-binding proteins like Ras, Rho, and Rab. researchgate.net These proteins are vital for regulating the cytoskeletal integrity, membrane ruffling, and intracellular trafficking necessary for osteoclast function. researchgate.net
| Feature | Clodronic Acid (Non-Nitrogenous) | Nitrogenous Bisphosphonates (N-BPs) |
|---|---|---|
| Intracellular Fate | Metabolized by the cell. drugbank.comtandfonline.com | Not metabolized. nih.govresearchgate.net |
| Primary Molecular Target | Mitochondrial ADP/ATP translocase (indirectly). drugbank.comtandfonline.com | Farnesyl Pyrophosphate Synthase (FPPS). tandfonline.comnih.gov |
| Mechanism of Action | Forms non-hydrolyzable, cytotoxic ATP analogs. nih.govnih.gov | Inhibits the mevalonate pathway, preventing protein prenylation. researchgate.net |
| Key Affected Pathway | Cellular energy metabolism (ATP-dependent processes). researchgate.net | Isoprenoid biosynthesis and small GTPase signaling. nih.gov |
Both classes of bisphosphonates ultimately compromise osteoclast function and induce apoptosis (programmed cell death), but through their distinct mechanisms. tandfonline.com For clodronic acid, the accumulation of cytotoxic ATP analogs leads to a catastrophic failure of cellular energy systems, triggering osteoclast apoptosis. researchgate.net
For N-BPs, the inhibition of FPPS and the subsequent disruption of protein prenylation lead to the loss of essential osteoclast functions. tandfonline.com The inability to maintain the characteristic ruffled border and sealing zone prevents the cell from adhering to the bone surface and carrying out resorption. nih.gov This functional disruption, coupled with the interruption of pro-survival signaling pathways regulated by the small GTPases, also culminates in osteoclast apoptosis. researchgate.net
A key difference is potency; N-BPs exhibit antiresorptive potencies that are 100 to 10,000 times greater than that of first-generation compounds like clodronic acid. tandfonline.com Research comparing clodronate and the N-BP alendronate in co-cultures of osteoclasts and osteoblasts has highlighted nuanced differences. The study found that clodronate could significantly reduce osteoclast activity while concurrently promoting the metabolic activity and matrix deposition of osteoblasts. nih.gov In contrast, alendronate's beneficial effects on osteoblasts were observed only at very low concentrations, with higher doses being similarly toxic to both osteoclasts and osteoblasts. nih.gov This suggests that while both induce osteoclast death, their broader cellular effects and therapeutic windows may differ.
Comparison of Clodronic Acid's Biological Interactions with Other Bone-Targeting Agents in Research
In the landscape of bone-targeted therapies, clodronic acid is often compared with newer, more potent bisphosphonates and agents from entirely different drug classes, such as the RANKL inhibitor denosumab. Clinical research, particularly in the context of managing bone metastases from cancer, provides a clear basis for comparison.
Studies have shown that zoledronic acid, a potent N-BP, offers a survival advantage over clodronic acid in patients with multiple myeloma. mdpi.com Similarly, in the setting of castration-resistant prostate cancer (CRPC) with bone metastases, zoledronic acid was shown to reduce skeletal-related events (SREs), whereas trials with clodronate and pamidronate did not demonstrate a significant benefit in this context. researchgate.net These findings underscore the higher clinical efficacy of N-BPs in high-resorption states, which is a direct consequence of their potent FPPS inhibition mechanism. researchgate.net
Denosumab represents a different therapeutic approach. It is a fully human monoclonal antibody that targets and neutralizes the Receptor Activator of Nuclear Factor kappa-B Ligand (RANKL), a key cytokine required for the formation, function, and survival of osteoclasts. researchgate.net By mimicking the natural RANKL inhibitor, osteoprotegerin, denosumab effectively blocks osteoclast-mediated bone resorption. mdpi.com In a head-to-head trial with zoledronic acid for preventing SREs in patients with bone metastases from solid tumors, denosumab was found to be superior. Unlike bisphosphonates, which bind to the bone mineral and are incorporated into the matrix, denosumab acts systemically and does not accumulate in the bone, leading to a different profile of action and potential side effects.
| Agent | Drug Class | Mechanism of Action | Key Research Finding |
|---|---|---|---|
| Clodronic Acid | Non-Nitrogenous Bisphosphonate | Metabolized to cytotoxic ATP analogs, inducing osteoclast apoptosis. nih.govnih.gov | Less potent than N-BPs; did not show significant benefit in reducing SREs in some advanced cancers. tandfonline.comresearchgate.net |
| Zoledronic Acid | Nitrogenous Bisphosphonate | Inhibits FPPS enzyme in the mevalonate pathway, disrupting osteoclast function and inducing apoptosis. tandfonline.comnih.gov | Superior to clodronic acid in improving survival in multiple myeloma and effective at reducing SREs. mdpi.comresearchgate.net |
| Denosumab | RANKL Inhibitor (Monoclonal Antibody) | Binds to and inhibits RANKL, preventing osteoclast maturation, function, and survival. researchgate.net | Shown to be superior to zoledronic acid in preventing SREs in patients with bone metastases from solid tumors. |
Synergistic or Additive Effects of Clodronic Acid in Combination Research Studies (Mechanistic Basis)
Research into the synergistic or additive effects of bisphosphonates has largely focused on the more potent N-BPs, which have been shown to work synergistically with various chemotherapy agents like paclitaxel (B517696) and doxorubicin. tandfonline.comresearchgate.net The mechanistic basis for this synergy with N-BPs is often attributed to their inhibition of the mevalonate pathway, which can sensitize cancer cells to the cytotoxic effects of chemotherapy. researchgate.net
Fewer studies have explicitly investigated the synergistic mechanisms of clodronic acid. However, available research suggests potential for additive effects. In the treatment of osteoarthritis, preliminary studies have shown that intra-articular injections of clodronic acid combined with hyaluronic acid provided significantly greater pain relief than hyaluronic acid alone or combined with a traditional anti-inflammatory drug. The mechanistic basis for this may lie in clodronate's reported anti-inflammatory and analgesic properties, which are separate from its antiresorptive actions. researchgate.net One proposed mechanism for its analgesic effect is the ability to block the release of ATP at the vesicular level, thereby interfering with purinergic signaling in chronic pain states.
In oncology, clodronic acid has been used as a supportive therapy that can retard the progression of bone disease and reduce mortality from hypercalcemia, suggesting an additive benefit to standard cancer treatments. tandfonline.com The fundamental mechanism of clodronic acid—metabolism into a toxic ATP analog—offers a plausible basis for synergy with chemotherapeutic agents. nih.gov Many chemotherapy drugs induce cell death by causing DNA damage or mitotic arrest. Combining this with a drug that cripples the cell's energy supply could theoretically lead to a greater-than-additive cytotoxic effect. This aligns with the broader cancer therapy principle of combining drugs that target different critical cellular pathways to achieve a synergistic outcome. However, specific mechanistic studies to confirm this hypothesis for clodronic acid in combination with specific chemotherapies are not as extensively documented as for N-BPs.
Emerging Research Areas and Theoretical Applications of Clodronic Acid
Novel Mechanistic Insights into Clodronic Acid's Effects Beyond Bone Homeostasis
Clodronic acid, a non-nitrogen-containing bisphosphonate, operates through a distinct mechanism compared to its nitrogen-containing counterparts. researchgate.net It is intracellularly metabolized into a non-hydrolyzable ATP analog, AppCCl2p. nih.govnih.gov This metabolite competitively inhibits the mitochondrial ADP/ATP translocase, a crucial transporter in cellular energy metabolism. nih.govnih.gov This disruption of ATP-dependent cellular processes ultimately leads to apoptosis, particularly in cells with high rates of phagocytosis, such as osteoclasts and macrophages. researchgate.netnih.gov
Recent research suggests that this mechanism extends beyond osteoclasts, impacting other cell types and pathways. For instance, studies have shown that clodronic acid can influence the viability of certain cancer cell lines. nih.gov This effect is attributed to the same fundamental mechanism: the intracellular formation of the toxic ATP analog. nih.govnih.gov
Furthermore, intriguing findings point towards clodronic acid's potential role in modulating pain pathways. Research has indicated that it can inhibit the vesicular nucleotide transporter (VNUT), which is involved in the storage and release of ATP, a key molecule in signaling chronic neuropathic and inflammatory pain. guidetopharmacology.org This suggests a novel, non-opioid analgesic potential for clodronic acid. Additionally, there is evidence of its involvement in the hydrogen sulfide (B99878) (H2S) pathway, where it has been shown to rescue endogenous H2S activity, which is associated with anti-inflammatory effects. researchgate.net
These findings collectively broaden the understanding of clodronic acid's bioactivity, suggesting its effects are not limited to bone tissue but may have wider therapeutic implications.
Exploration of Clodronic Acid's Potential in Modulating Immune Responses (Research Hypothesis)
A significant area of emerging research is the hypothesis that clodronic acid can modulate immune responses, primarily through its effects on macrophages. Macrophages are key players in both innate and adaptive immunity, and their depletion or modulation can have profound effects on various physiological and pathological processes. physiology.orgresearchgate.net
The research hypothesis centers on the ability of clodronate, often delivered encapsulated in liposomes, to selectively induce apoptosis in phagocytic cells like macrophages. physiology.orgmdpi.com When macrophages engulf these liposomes, the clodronate is released intracellularly, leading to the cytotoxic effects previously described. researchgate.net This targeted depletion allows researchers to investigate the specific roles of macrophages in different contexts.
For example, in models of skeletal muscle injury, depletion of macrophages using liposomal clodronate was shown to attenuate the peak inflammatory response. physiology.org Similarly, in the context of osteoarthritis, the selective depletion of macrophage-like synoviocytes by clodronate has been observed to reduce the production of inflammatory chemokines such as IL-1 and TNF-α. mdpi.com This suggests that by reducing the macrophage population, clodronic acid can temper the inflammatory cascade that contributes to disease progression. mdpi.com
The immunomodulatory potential of clodronic acid is also being explored in the context of biomaterials and tissue regeneration. The interaction between mesenchymal stromal cells (MSCs) and immune cells is crucial for successful bone healing. frontiersin.org Studies suggest that the depletion of macrophages with clodronate can alter the outcomes of MSC-based bone formation, highlighting the intricate interplay between these cell types. frontiersin.org The ability of MSCs to suppress inflammatory macrophage activity is a key aspect of their therapeutic potential, and clodronic acid serves as a tool to dissect these interactions. mdpi.com
Investigative Research into Clodronic Acid's Interactions with Specific Cell Types and Pathophysiological Processes
Building on its known effects on osteoclasts and macrophages, research is delving into the interactions of clodronic acid with a wider array of cell types and its implications for various diseases.
| Cell Type/Process | Observed Effect of Clodronic Acid | Investigated Context/Model | Reference |
|---|---|---|---|
| Synoviocytes (Type A, macrophage-like) | Selective depletion, leading to reduced production of inflammatory mediators (IL-1, TNF-α) and metalloproteases (MMP-2, MMP-3, MMP-9). | Animal models of osteoarthritis. | mdpi.com |
| Cancer Cells (e.g., Non-Small Cell Lung Cancer) | Did not induce apoptosis in certain cancer cell lines, unlike nitrogen-containing bisphosphonates. | In vitro studies with human NSCLC cell lines. | nih.gov |
| Mesenchymal Stromal Cells (MSCs) | Indirectly affects MSC-mediated bone formation through the depletion of osteoclasts/macrophages. | Bone regeneration models with biomaterials. | frontiersin.org |
| Phagocytic Immune Cells (invertebrates) | Depletion of phagocytic immune cells (hemocytes). | Drosophila melanogaster and Aedes aegypti. | scienceopen.com |
In the context of osteoarthritis, intra-articular administration of clodronate has been shown to selectively target and deplete macrophage-like synoviocytes. mdpi.com This leads to a reduction in inflammatory cytokines and enzymes that contribute to cartilage degradation and joint inflammation. mdpi.com
The interaction with cancer cells is more complex. While some bisphosphonates show direct anti-tumor effects, studies on clodronic acid have yielded mixed results. For instance, in certain non-small cell lung cancer cell lines, clodronic acid did not induce cell death, in contrast to nitrogen-containing bisphosphonates. nih.gov However, in the context of bone metastases, clodronic acid's primary role is to inhibit osteoclast-mediated bone destruction, which creates a less favorable environment for tumor growth. frontiersin.org
The use of clodronate-liposomes has also extended to invertebrate models, demonstrating its utility in depleting phagocytic immune cells in species like Drosophila melanogaster and Aedes aegypti. scienceopen.com This allows for the study of the fundamental roles of these immune cells in a broader biological context.
Computational and In Silico Modeling Approaches for Clodronic Acid Research (e.g., QSAR, Molecular Docking)
Computational methods are increasingly being employed to understand the structure-activity relationships of bisphosphonates and to predict their biological activities. Quantitative Structure-Activity Relationship (QSAR) modeling and molecular docking are two such powerful in silico tools. nih.govmdpi.com
QSAR models use statistical methods to correlate the chemical structure of compounds with their biological activity. nih.gov For bisphosphonates, QSAR can help in understanding how variations in the side chain (the R2 group) affect their potency and mechanism of action. By generating various 2D and 3D molecular descriptors, researchers can build mathematical models to predict the efficacy of new, unsynthesized analogs. nih.govmdpi.com
Molecular docking simulates the interaction between a small molecule (ligand), like clodronic acid, and a target protein. nih.govmdpi.com This approach can provide insights into the binding affinity and orientation of the drug within the active site of its molecular target. nih.gov For nitrogen-containing bisphosphonates, molecular docking has been instrumental in understanding their interaction with farnesyl diphosphate (B83284) synthase. nih.gov While clodronic acid's primary mechanism doesn't involve this enzyme, docking studies could be applied to explore its interactions with other potential targets, such as the ADP/ATP translocase or the vesicular nucleotide transporter. nih.govguidetopharmacology.org
A recent study utilized virtual screening and molecular docking to identify clodronic acid as a potential inhibitor of urease, an enzyme implicated in Helicobacter pylori infections. researchgate.net The computational predictions were then validated by in vitro experiments, showcasing the power of these modeling approaches in drug repurposing. researchgate.net
| Computational Method | Application in Clodronic Acid/Bisphosphonate Research | Potential Insights | Reference |
|---|---|---|---|
| QSAR (Quantitative Structure-Activity Relationship) | To develop mathematical models that correlate the chemical structure of bisphosphonates with their biological activity. | Prediction of the activity of novel compounds; understanding structure-activity relationships. | nih.govmdpi.com |
| Molecular Docking | To simulate the binding of clodronic acid and its analogs to potential protein targets. | Elucidation of binding modes and affinities; identification of new molecular targets. | nih.govmdpi.comresearchgate.net |
| Virtual Screening | To screen large libraries of compounds, including existing drugs like clodronic acid, for activity against new targets. | Identification of potential new therapeutic applications (drug repurposing). | researchgate.net |
These computational strategies are valuable for rational drug design, helping to prioritize compounds for synthesis and experimental testing, thereby accelerating the discovery of new therapeutic applications for molecules like clodronic acid. mdpi.com
Methodological Innovations in Studying Clodronic Acid's Biological Activity
Advances in research methodologies are crucial for uncovering the nuanced biological effects of clodronic acid. A key innovation has been the development and widespread use of liposome-encapsulated clodronate. physiology.orgresearchgate.net This delivery system is pivotal for studying the specific roles of macrophages and other phagocytic cells in vivo and in vitro. researchgate.net By encapsulating the water-soluble clodronic acid within lipid vesicles, it can be efficiently delivered to and phagocytosed by target cells, leading to their selective depletion. physiology.orgresearchgate.netscienceopen.com This technique has been applied across various models, from mammalian systems to insects, providing a versatile tool for immunological and cell biology research. physiology.orgscienceopen.com
Another area of methodological advancement lies in the synthesis and study of prodrugs of clodronic acid. researchgate.net Due to its high polarity, the oral bioavailability of clodronic acid is low. researchgate.net Prodrug approaches, which involve chemically modifying the parent drug to improve its absorption and distribution, are being explored. By masking the ionizable phosphonate (B1237965) groups, researchers aim to enhance its passage across biological membranes, potentially leading to improved therapeutic efficacy. researchgate.net
Furthermore, advancements in chemical synthesis are enabling the creation of a wider range of bisphosphonate analogs. nih.gov These new methodologies focus on efficiency, scalability, and greener chemistry, facilitating the exploration of structure-activity relationships and the development of compounds with novel biological profiles. nih.gov
Methodological Considerations and Challenges in Clodronic Acid Research
Standardization of In Vitro and In Vivo Research Protocols
A significant challenge in consolidating the body of evidence on Clodronic Acid is the lack of standardized research protocols. This heterogeneity is apparent across both in vitro and in vivo studies and can lead to variability in results, making cross-study comparisons difficult.
One major area requiring standardization is the preparation and administration of liposomal Clodronic Acid. Liposomes are frequently used as a vehicle to deliver Clodronic Acid intracellularly to phagocytic cells. aai.orgnih.gov However, the physicochemical properties of these liposomes—such as size, lamellarity, and encapsulation efficiency—can significantly influence their biodistribution and efficacy. creative-biolabs.com Various preparation methods, including thin-film hydration, reverse-phase evaporation, and ethanol (B145695) injection, are employed, each yielding liposomes with different characteristics. nih.govgoogle.commdpi.com The lack of a standardized protocol for liposome (B1194612) formulation and quality control makes it challenging to attribute observed effects solely to the pharmacological action of Clodronic Acid versus the delivery vehicle. creative-biolabs.comresearchgate.net
| Parameter Requiring Standardization | Common Variations | Rationale for Standardization | Key Challenges |
| Liposome Preparation Method | Thin-film hydration, Reverse-phase evaporation, Ethanol injection. nih.govmdpi.com | Ensures consistent liposome characteristics (size, encapsulation efficiency) impacting drug delivery and efficacy. creative-biolabs.com | Technical expertise, equipment availability, batch-to-batch variability. |
| Liposome Characterization | Varied reporting of particle size, zeta potential, lamellarity, and drug load. | Provides critical quality attributes for reproducibility and comparing biological effects. creative-biolabs.com | Access to specialized analytical equipment (e.g., dynamic light scattering, electron microscopy). |
| In Vivo Administration Route | Intra-articular, intravenous, intramuscular, subcutaneous. mdpi.comresearchgate.netresearchgate.net | Route determines biodistribution, target cell exposure, and potential systemic effects. | Anatomical differences in animal models, technical skill required for specific routes. |
| Animal Model Induction | Use of different methods to induce conditions like osteoarthritis (e.g., collagenase injection, surgical destabilization). mdpi.com | Reduces variability in disease pathology, allowing for a clearer assessment of the drug's effect. | Ethical considerations, inherent biological variability within animal populations. |
Considerations for Data Interpretation in Mechanistic Research
Interpreting data from mechanistic studies of Clodronic Acid requires careful consideration of the experimental techniques used, particularly in the context of apoptosis research.
Apoptosis is a dynamic process, and the markers used to detect it are often transient. promega.debio-rad-antibodies.com Therefore, relying on a single assay at a single time point can be misleading. A multi-assay approach is recommended to confirm that cell death is occurring via apoptosis and to understand the kinetics of the process. promega.decellsignal.com
Commonly used apoptosis assays include:
Annexin V Staining: Detects the externalization of phosphatidylserine, an early event in apoptosis. It is often used with a viability dye like propidium (B1200493) iodide (PI) to distinguish between early apoptotic, late apoptotic, and necrotic cells. bio-rad-antibodies.com
Caspase Activity Assays: Measure the activation of caspases (e.g., caspase-3), which are key executioner enzymes in the apoptotic cascade. promega.debmglabtech.com
TUNEL Assay: Detects DNA fragmentation, a hallmark of later-stage apoptosis. cellsignal.comresearchgate.net
Mitochondrial Membrane Potential Assays: Assess the disruption of the mitochondrial membrane potential, an early indicator of apoptosis, using dyes like JC-1 or TMRE. bmglabtech.com
The interpretation of these assays must account for the specific cell model and experimental conditions. For example, Annexin V staining may be less suitable for intact tissue specimens, where cleaved caspase-3 immunohistochemistry might be more appropriate and quantifiable. cellsignal.com Furthermore, some cancer cells have naturally non-polarized mitochondria, which could confound the results of mitochondrial membrane potential assays. researchgate.net
The mechanism of Clodronic Acid involves its intracellular metabolization to a non-hydrolyzable ATP analog, AppCCl2p, which induces apoptosis. mdpi.com Therefore, interpreting mechanistic data must also consider factors that influence the drug's uptake, such as its formulation (free vs. liposomal) and the endocytic capacity of the target cells. iiarjournals.orgmdpi.com
Future Directions in Experimental Design for Clodronic Acid Investigations
Advancing our understanding of Clodronic Acid will require innovative experimental designs and the adoption of new technologies.
A primary goal is to develop more clinically relevant experimental models. This could involve the use of humanized animal models or the development of advanced in vitro systems like three-dimensional (3D) co-cultures or "organ-on-a-chip" technology. nih.gov These models could better simulate the complex cellular interactions and physiological conditions of human tissues, improving the predictive value of preclinical research.
There is also a need to explore novel delivery systems to enhance the therapeutic index of Clodronic Acid. dovepress.com Research into targeted nanoparticles, stimuli-responsive hydrogels, and other smart materials could lead to more efficient delivery to specific cell types or tissues, potentially increasing efficacy while minimizing off-target effects. researchgate.net
Future mechanistic studies should continue to employ a multi-faceted approach, combining various molecular and cellular biology techniques to gain a comprehensive view of Clodronic Acid's effects. This includes leveraging 'omics' technologies (genomics, proteomics, metabolomics) to identify novel pathways and biomarkers associated with the response to Clodronic Acid. Investigating the drug's effects beyond apoptosis, such as its anti-inflammatory properties and influence on osteoblast and osteocyte viability, represents another important research avenue. nih.govresearchgate.net The development of bisphosphonate analogs that separate the anti-apoptotic effects from the anti-resorptive actions could open new therapeutic possibilities. nih.gov
Finally, establishing collaborative efforts to standardize key protocols and reporting guidelines would significantly enhance the quality and impact of future research, facilitating data synthesis and accelerating the translation of scientific discoveries into clinical practice. nih.gov
Q & A
Q. What methodological approaches are used to investigate the mechanism of action of clodronic acid in bone resorption inhibition?
Clodronic acid, a bisphosphonate, primarily induces osteoclast apoptosis to inhibit bone resorption. Key methodologies include:
- In vitro osteoclast cultures : Quantify apoptosis via flow cytometry (Annexin V/PI staining) and caspase-3 activation assays .
- Bone resorption assays : Use dentine slices or synthetic calcium phosphate substrates to measure osteoclast activity reduction .
- Animal models : Evaluate bone mineral density (BMD) changes in rodent models of osteoporosis or cancer-induced bone loss using dual-energy X-ray absorptiometry (DEXA) .
Q. How is clodronic acid classified pharmacologically, and what are the implications for experimental design?
Clodronic acid is a non-nitrogenous bisphosphonate (WHO ATC code: M05BA02) that directly inhibits osteoclast activity by metabolizing into cytotoxic ATP analogs. Methodological considerations include:
- Route of administration : Oral (1600 mg/day) vs. intravenous (e.g., 1500 mg/month), with bioavailability differences requiring pharmacokinetic monitoring .
- Control groups : Use placebo or comparator bisphosphonates (e.g., zoledronic acid) in randomized trials to assess relative efficacy .
Q. What are standard protocols for synthesizing and characterizing clodronic acid in preclinical studies?
- Synthesis : Follow dichloromethanediphosphonic acid synthesis protocols with purity verification via HPLC (>98%) and nuclear magnetic resonance (NMR) spectroscopy .
- Characterization : Include mass spectrometry for molecular weight confirmation and X-ray diffraction for crystallinity analysis .
Advanced Research Questions
Q. How can conflicting data on clodronic acid’s efficacy versus safety profile be resolved in clinical trials?
The MRC Myeloma IX trial reported superior progression-free survival (PFS: 19.5 vs. 17.5 months) and overall survival (OS: 50.0 vs. 44.5 months) for zoledronic acid over clodronic acid but higher rates of osteonecrosis of the jaw (4% vs. <1%) . Methodological strategies to address contradictions include:
- Subgroup analysis : Stratify patients by renal function, age, or cancer subtype to identify risk-benefit disparities.
- Meta-analyses : Pool data from trials using fixed-effects models to assess heterogeneity (e.g., I² statistic) and adjust for confounding variables like concurrent therapies .
Q. What experimental designs optimize the assessment of clodronic acid’s anti-inflammatory properties in cancer-associated bone disease?
- Dual-endpoint trials : Measure both BMD (primary endpoint) and inflammatory biomarkers (e.g., IL-6, TNF-α) via ELISA in serum/plasma .
- Combination therapies : Co-administer clodronic acid with immunomodulators (e.g., checkpoint inhibitors) and use factorial designs to evaluate synergistic effects .
Q. How should researchers address variability in clodronic acid response due to genetic polymorphisms in metabolic pathways?
- Pharmacogenomic studies : Genotype participants for ANKH (progressive ankylosis gene) or P2RX7 (purinergic receptor) variants linked to bisphosphonate metabolism .
- Dose-adjustment protocols : Implement therapeutic drug monitoring (TDM) with LC-MS/MS to individualize dosing based on metabolic clearance rates .
Methodological Guidance for Data Reporting
Q. What are best practices for reporting clodronic acid-related adverse events (AEs) in clinical manuscripts?
- CTCAE criteria : Grade AEs (e.g., osteonecrosis, hypocalcemia) using Common Terminology Criteria for Adverse Events v5.0 .
- Supporting documentation : Provide raw AE incidence tables in supplementary materials, including severity, causality, and mitigation strategies .
Q. How can in vitro and in vivo data on clodronic acid be integrated to strengthen preclinical-to-clinical translation?
- Pharmacokinetic/pharmacodynamic (PK/PD) modeling : Use software like NONMEM to correlate osteoclast inhibition (IC₅₀) in vitro with plasma concentration-time profiles in vivo .
- Bridging studies : Conduct dose-escalation trials in companion animal models (e.g., dogs with osteosarcoma) to refine human dosing regimens .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
